
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine is a heterocyclic compound that contains bromine, chlorine, and morpholine functional groups attached to a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-morpholinopyrimidine and bromine.
Bromination: The bromination of 4-chloro-6-morpholinopyrimidine is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in studies to investigate its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell signaling pathways involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but lacks the morpholine ring.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound has a cyclopentyl group instead of a morpholine ring.
Uniqueness
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity. The combination of bromine and chlorine atoms also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
特性
分子式 |
C8H10BrClN4O |
|---|---|
分子量 |
293.55 g/mol |
IUPAC名 |
5-bromo-4-chloro-6-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrClN4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13) |
InChIキー |
OTMNUGWMRPFGNX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(=NC(=N2)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


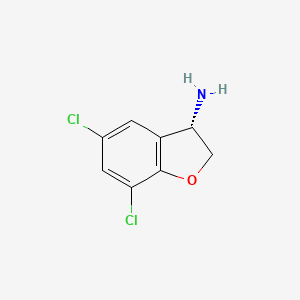
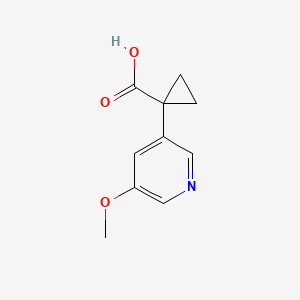
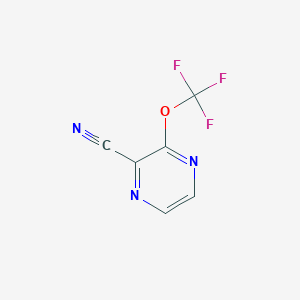
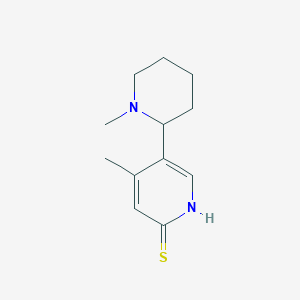
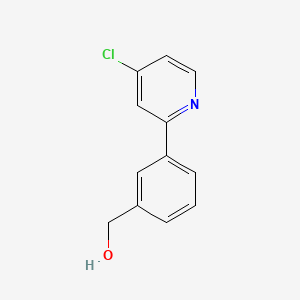
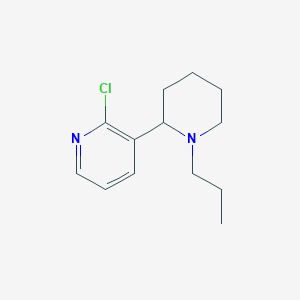
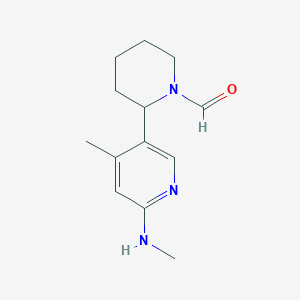
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
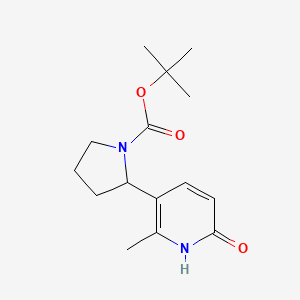
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
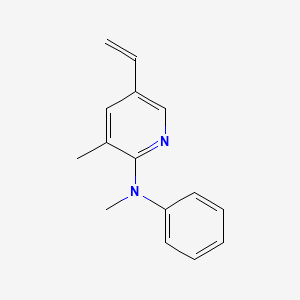

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)

